molecular formula C20H24N2O3 B5394167 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one

Cat. No.: B5394167
M. Wt: 340.4 g/mol
InChI Key: ZJRLRGPQTHWESH-OALUTQOASA-N
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Description

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, hydroxyl groups, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Aniline Derivative: The aniline derivative can be attached through a nucleophilic substitution reaction, where the aniline group reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one involves its interaction with specific molecular targets. The hydroxyl groups and aniline derivative allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-methylanilino)propan-1-one: Similar structure with a methyl group instead of a phenyl group.

    1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-chloroanilino)propan-1-one: Similar structure with a chlorine atom instead of a phenyl group.

Uniqueness

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-18-11-13-22(14-19(18)24)20(25)10-12-21-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18-19,21,23-24H,10-14H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRLRGPQTHWESH-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)CCNC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)O)C(=O)CCNC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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